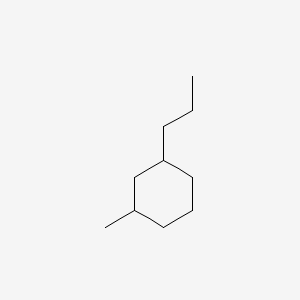

1-Methyl-3-propylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4291-80-9 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1-methyl-3-propylcyclohexane |

InChI |

InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

HFHJBWYDQAWSIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCC(C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methyl-3-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propylcyclohexane (C₁₀H₂₀) is a saturated alicyclic hydrocarbon. As a disubstituted cyclohexane (B81311), it exists as two geometric isomers, cis-1-methyl-3-propylcyclohexane and trans-1-methyl-3-propylcyclohexane. The spatial arrangement of the methyl and propyl groups influences the molecule's physical properties and conformational preferences. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its isomers, supported by experimental data and methodologies.

Physical Properties

The physical characteristics of this compound are summarized in the tables below. Data for the isomeric mixture, as well as the individual cis and trans isomers, are presented for comparative analysis.

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | --INVALID-LINK-- |

| Molecular Weight | 140.27 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number (Isomer Mixture) | 4291-80-9 | --INVALID-LINK-- |

| Canonical SMILES | CCCC1CCCC(C1)C | --INVALID-LINK-- |

| InChIKey | HFHJBWYDQAWSIA-UHFFFAOYSA-N | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 3.61280 | --INVALID-LINK-- |

Table 2: Quantitative Physical Properties of this compound and its Isomers

| Property | Isomer Mixture | cis-Isomer | trans-Isomer | Source(s) |

| CAS Number | 4291-80-9 | 42806-75-7 | 34522-19-5 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 164.5 °C (437.65 K) at 760 mmHg | 168.55 °C (441.7 K) | 169.25 °C (442.4 K) | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Density | 0.777 g/cm³ | Not specified | Not specified | --INVALID-LINK-- |

| Refractive Index | 1.426 | Not specified | Not specified | --INVALID-LINK-- |

| Flash Point | 47.7 °C | Not specified | Not specified | --INVALID-LINK-- |

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound is relatively inert. Its primary chemical reactivity involves combustion and, under specific conditions, free-radical substitution. It is a flammable liquid.

Conformational Analysis

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The methyl and propyl substituents can occupy either axial or equatorial positions. The stability of the conformers is largely dictated by the steric hindrance of the substituents in the axial positions. The bulkier propyl group has a stronger preference for the equatorial position to minimize 1,3-diaxial interactions.

For the trans isomer, the most stable conformation has both the methyl and propyl groups in equatorial positions. In the cis isomer, one group must be axial while the other is equatorial. The equilibrium will favor the conformer where the larger propyl group is in the equatorial position.

Synthesis

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 1-methyl-3-propylbenzene.[1][2] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Spectroscopic Data

-

Mass Spectrometry (Electron Ionization) : The mass spectrum of this compound is available in the NIST Chemistry WebBook.[3]

-

¹³C NMR Spectroscopy : ¹³C NMR spectral data for this compound can be found in databases such as PubChem.

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of liquid hydrocarbons like this compound are outlined below.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, with the oil level above that of the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer or Hydrometer Method)

The density of a liquid can be accurately determined using a pycnometer or a hydrometer.

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Hydrometer Method:

-

The liquid sample is placed in a graduated cylinder of appropriate size.

-

A hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read from the scale on the hydrometer stem at the point where the liquid surface meets the stem.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Light source

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent and lens paper.

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the light and dark fields are in sharp focus.

-

The dividing line between the light and dark fields is aligned with the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a compound of interest in various chemical research and development fields. The summarized data, experimental protocols, and visualizations offer a valuable resource for scientists and professionals working with this and related alicyclic hydrocarbons. The understanding of its isomeric forms and conformational behavior is crucial for predicting its behavior in different applications.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-3-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, conformational analysis, and physicochemical properties of the cis and trans isomers of 1-methyl-3-propylcyclohexane. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by consolidating theoretical principles with practical experimental considerations.

Introduction to this compound Isomers

This compound (C₁₀H₂₀, Molar Mass: 140.27 g/mol ) is a disubstituted cycloalkane that exists as two geometric isomers: cis-1-methyl-3-propylcyclohexane and trans-1-methyl-3-propylcyclohexane.[1][2][3][4][5] The spatial arrangement of the methyl and propyl groups relative to the cyclohexane (B81311) ring plane defines these isomers and significantly influences their physical properties, stability, and reactivity. Understanding the distinct characteristics of each isomer is crucial for applications in stereoselective synthesis and the design of bioactive molecules where precise three-dimensional structure is paramount.

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as ring flipping, is a key aspect of the conformational analysis of cyclohexane derivatives.

Cis-1-Methyl-3-propylcyclohexane:

In the cis isomer, both the methyl and propyl groups are on the same side of the cyclohexane ring. This arrangement can lead to two possible chair conformations:

-

Diequatorial (e,e): Both the methyl and propyl groups occupy equatorial positions. This is generally the more stable conformation as it minimizes steric hindrance.

-

Diaxial (a,a): Both substituents are in axial positions. This conformation is significantly less stable due to severe 1,3-diaxial interactions, where the axial methyl and propyl groups experience steric repulsion with the axial hydrogens on the same side of the ring.

Trans-1-Methyl-3-propylcyclohexane:

In the trans isomer, the methyl and propyl groups are on opposite sides of the ring. This results in two chair conformations where one group is axial and the other is equatorial:

-

Axial-Equatorial (a,e): The methyl group is axial, and the propyl group is equatorial.

-

Equatorial-Axial (e,a): The methyl group is equatorial, and the propyl group is axial.

The relative stability of these two conformations depends on the steric bulk of the substituents, quantified by their A-values. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

The following diagram illustrates the chair conformations and the equilibrium between them for both cis and trans isomers.

Quantitative Data Summary

The following tables summarize the available quantitative data for the isomers of this compound. Due to a lack of specific experimental data for the propyl group's A-value, it is estimated to be approximately 2.1 kcal/mol, similar to the isopropyl group. The A-value for a methyl group is approximately 1.8 kcal/mol.

Table 1: Physicochemical Properties

| Property | cis-1-Methyl-3-propylcyclohexane | trans-1-Methyl-3-propylcyclohexane | Reference(s) |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | [1][2] |

| Molar Mass | 140.27 g/mol | 140.27 g/mol | [1][2] |

| CAS Number | 42806-75-7 | 34522-19-5 | [1][2] |

| Boiling Point | ~168.6 °C (441.7 K) | ~169.3 °C (442.4 K) | [2][3] |

| Heat of Formation (gas) | Data not available for individual isomer | Data not available for individual isomer |

Note: The boiling points have a high uncertainty as the original studies did not definitively separate the cis and trans isomers.[2][3]

Table 2: Conformational Energy Analysis (Estimated)

| Isomer | Conformation | Substituent Positions | 1,3-Diaxial Interactions Energy (kcal/mol) | Relative Stability |

| cis | Diequatorial (e,e) | Me (eq), Pr (eq) | 0 | Most Stable |

| Diaxial (a,a) | Me (ax), Pr (ax) | > 5.0 (Severe steric clash) | Least Stable | |

| trans | Equatorial-Axial (e,a) | Me (eq), Pr (ax) | ~2.1 (from axial Pr) | Less Stable |

| Axial-Equatorial (a,e) | Me (ax), Pr (eq) | ~1.8 (from axial Me) | More Stable |

Experimental Protocols

Synthesis

A common route for the synthesis of 1,3-dialkylcyclohexanes is the catalytic hydrogenation of the corresponding disubstituted aromatic compound.

Protocol: Synthesis of this compound via Hydrogenation

-

Starting Material: 1-Methyl-3-propylbenzene (B93027).[6]

-

Catalyst: Rhodium on alumina (B75360) (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂).

-

Solvent: Glacial acetic acid or ethanol.

-

Procedure: a. In a high-pressure hydrogenation apparatus, dissolve 1-methyl-3-propylbenzene in the chosen solvent.[6] b. Add the catalyst to the solution. c. Seal the reactor and purge with hydrogen gas. d. Pressurize the reactor with hydrogen to approximately 100-500 psi. e. Heat the mixture to 50-100 °C with vigorous stirring. f. Monitor the reaction progress by measuring the hydrogen uptake. g. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. h. Filter the reaction mixture to remove the catalyst. i. Remove the solvent under reduced pressure to yield a mixture of cis- and trans-1-methyl-3-propylcyclohexane.

Separation and Characterization

The separation and characterization of the cis and trans isomers can be achieved using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol: GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A non-polar or weakly polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating geometric isomers of alkylcyclohexanes.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold: 5 minutes at 150 °C.

-

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

Expected Elution Order: Generally, the trans isomer of a disubstituted cyclohexane is expected to have a slightly shorter retention time than the cis isomer on a non-polar column due to its more compact structure.

Protocol: NMR Spectroscopy

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for complete structural elucidation and stereochemical assignment.

Estimated ¹H and ¹³C NMR Chemical Shifts:

While experimental spectra for this compound are not available, the following are estimated chemical shifts based on data for propylcyclohexane (B167486) and dimethylcyclohexanes.[7][8][9]

Table 3: Estimated ¹H NMR Chemical Shifts (ppm)

| Proton | cis Isomer (Diequatorial) | trans Isomer (eq-Me, ax-Pr) |

| CH₃ (methyl) | ~0.85 (d) | ~0.88 (d) |

| CH (on ring, C1) | ~1.2-1.4 (m) | ~1.3-1.5 (m) |

| CH (on ring, C3) | ~1.2-1.4 (m) | ~1.6-1.8 (m) |

| CH₂ (ring) | ~0.9-1.8 (m) | ~0.9-1.9 (m) |

| CH₂ (propyl, α) | ~1.2-1.3 (m) | ~1.3-1.4 (m) |

| CH₂ (propyl, β) | ~1.3-1.4 (m) | ~1.4-1.5 (m) |

| CH₃ (propyl, γ) | ~0.90 (t) | ~0.92 (t) |

Table 4: Estimated ¹³C NMR Chemical Shifts (ppm)

| Carbon | cis Isomer (Diequatorial) | trans Isomer (eq-Me, ax-Pr) |

| CH₃ (methyl) | ~23 | ~22 |

| C1 (ring) | ~33 | ~32 |

| C2 (ring) | ~36 | ~35 |

| C3 (ring) | ~38 | ~34 |

| C4 (ring) | ~27 | ~26 |

| C5 (ring) | ~36 | ~35 |

| C6 (ring) | ~33 | ~32 |

| CH₂ (propyl, α) | ~38 | ~34 |

| CH₂ (propyl, β) | ~21 | ~20 |

| CH₃ (propyl, γ) | ~14 | ~14 |

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from synthesis to the characterization and conformational analysis of the this compound isomers.

Conclusion

The cis and trans isomers of this compound exhibit distinct stereochemical and conformational properties that are critical to their overall behavior. The diequatorial conformation of the cis isomer is predicted to be the most stable conformer overall, while the equatorial-methyl, axial-propyl conformer is the more stable of the two trans conformers. This technical guide provides a foundational understanding of these isomers, though further experimental work is needed to precisely determine their spectroscopic and thermodynamic properties. The outlined experimental protocols offer a starting point for the synthesis, separation, and detailed characterization of these compounds, which will be invaluable for their application in various fields of chemical research.

References

- 1. trans-1-methyl-3-propylcyclohexane [webbook.nist.gov]

- 2. cis-1-methyl-3-propylcyclohexane [webbook.nist.gov]

- 3. trans-1-methyl-3-propylcyclohexane [webbook.nist.gov]

- 4. cis-1-Methyl-3-propylcyclohexane | C10H20 | CID 154071124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-1-methyl-3-propylcyclohexane [webbook.nist.gov]

- 6. 1-Methyl-3-Propylbenzene | 1074-43-7 | FM157458 [biosynth.com]

- 7. PROPYLCYCLOHEXANE(1678-92-8) 1H NMR [m.chemicalbook.com]

- 8. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR [m.chemicalbook.com]

- 9. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 13C NMR [m.chemicalbook.com]

Stereochemistry of 1-Methyl-3-propylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemistry of 1-methyl-3-propylcyclohexane, a disubstituted cyclohexane (B81311) derivative. Understanding the spatial arrangement of substituents and the conformational preferences of the cyclohexane ring is paramount in fields such as medicinal chemistry and materials science, where molecular geometry dictates biological activity and physical properties.

Introduction to the Stereoisomers of this compound

This compound exists as two geometric isomers: cis and trans. These isomers arise from the different spatial arrangements of the methyl and propyl groups relative to the plane of the cyclohexane ring.

-

cis-1-Methyl-3-propylcyclohexane : Both the methyl and propyl groups are on the same side of the ring (either both pointing up or both pointing down).

-

trans-1-Methyl-3-propylcyclohexane : The methyl and propyl groups are on opposite sides of the ring (one pointing up and one pointing down).

Each of these geometric isomers, in turn, exists as a pair of enantiomers due to the presence of chiral centers at carbons 1 and 3. However, this guide will focus on the diastereomeric relationship between the cis and trans isomers and their conformational analysis.

Conformational Analysis: The Chair Conformation

To alleviate ring strain, cyclohexane and its derivatives adopt a puckered chair conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as a ring flip, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice versa.

The stability of a particular chair conformation is primarily dictated by the steric strain arising from 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the two axial hydrogen atoms (or other substituents) on the same side of the ring, located two carbons away. To minimize these unfavorable interactions, bulky substituents preferentially occupy the more spacious equatorial positions.

Conformational Analysis of trans-1-Methyl-3-propylcyclohexane

The trans isomer can exist in two chair conformations that interconvert via a ring flip. In one conformation, both the methyl and propyl groups are in equatorial positions (diequatorial). In the other, both groups are in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the substantial steric hindrance of 1,3-diaxial interactions.[1] Therefore, trans-1-methyl-3-propylcyclohexane predominantly exists in the diequatorial conformation.[1]

Conformational Analysis of cis-1-Methyl-3-propylcyclohexane

For the cis isomer, one substituent must be in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).[1] A ring flip interconverts these two conformations. The stability of these two conformers is not equal. The bulkier propyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1] Thus, the more stable chair conformation of cis-1-methyl-3-propylcyclohexane has the propyl group in the equatorial position and the methyl group in the axial position.

Quantitative Conformational Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | ~1.7 - 1.8 |

| Ethyl (-CH₂CH₃) | ~1.75 - 2.0 |

| Isopropyl (-CH(CH₃)₂) | ~2.2 |

| n-Propyl (-CH₂CH₂CH₃) | ~1.8 - 2.1 (estimated) |

The relative stability of the two chair conformations of cis-1-methyl-3-propylcyclohexane can be estimated by comparing the A-values of the methyl and propyl groups. Since the propyl group is sterically bulkier and is expected to have a slightly larger A-value than the methyl group, the conformation with the equatorial propyl group and axial methyl group will be lower in energy. The energy difference between the two conformers will be approximately the difference between the A-values of the propyl and methyl groups.

For the trans isomer, the energy difference between the diaxial and diequatorial conformers is the sum of the A-values for the methyl and propyl groups, making the diaxial conformation highly unfavorable.

Experimental and Computational Methodologies

The determination of conformational energies and equilibria in substituted cyclohexanes is primarily achieved through a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a powerful tool for studying conformational isomers. At sufficiently low temperatures, the rate of ring flipping slows down, allowing for the observation of distinct signals for the axial and equatorial conformers.

-

Methodology:

-

The substituted cyclohexane is dissolved in an appropriate solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride).

-

The sample is cooled within the NMR spectrometer to a temperature where the ring flip is slow on the NMR timescale.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the signals for each conformer are analyzed.

-

The relative populations of the two conformers are determined by integrating the areas of their respective signals.

-

The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry

Molecular Mechanics and Quantum Mechanics Calculations: Computational methods are widely used to model the structures and calculate the relative energies of different conformers.

-

Methodology:

-

The 3D structures of the different chair conformations of the substituted cyclohexane are built using molecular modeling software.

-

The geometry of each conformer is optimized to find the lowest energy structure using computational methods such as molecular mechanics (e.g., MMFF force field) or, for higher accuracy, quantum mechanics (e.g., Density Functional Theory - DFT).

-

The single-point energies of the optimized structures are calculated.

-

The difference in the calculated energies provides an estimate of the relative stability of the conformers.

-

Visualization of Stereochemical Relationships

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and their chair conformations.

Caption: Relationship between geometric isomers and their respective chair conformations.

References

Conformational Landscape of 1-Methyl-3-propylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chair conformations of cis- and trans-1-Methyl-3-propylcyclohexane. A detailed understanding of the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its physical properties and biological activity. This document outlines the fundamental principles governing the conformational equilibrium of this disubstituted cyclohexane (B81311), presents quantitative data derived from established principles, details relevant experimental and computational methodologies, and provides visual representations of the key conformational states and analytical workflows.

Principles of Conformational Analysis in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring flip, these positions interconvert.

For monosubstituted cyclohexanes, the equatorial position is generally more stable due to the avoidance of unfavorable steric interactions, known as 1,3-diaxial interactions, between the axial substituent and the axial hydrogens on the same side of the ring. The energetic penalty associated with an axial substituent is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.

In disubstituted cyclohexanes, such as 1-Methyl-3-propylcyclohexane, the relative stability of the two chair conformers is determined by the sum of the steric interactions of both substituents.

Quantitative Conformational Analysis

The conformational analysis of cis- and trans-1-Methyl-3-propylcyclohexane relies on the A-values of the methyl and n-propyl groups. The A-value for a methyl group is well-established at approximately 1.74 kcal/mol (7.3 kJ/mol). The A-value for an n-propyl group is slightly larger than that of an ethyl group (1.79 kcal/mol) and is estimated to be approximately 1.8 kcal/mol.

cis-1-Methyl-3-propylcyclohexane

For the cis isomer, one chair conformation has both the methyl and propyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).

-

Diequatorial Conformer: This conformation is significantly more stable as both bulky substituents avoid 1,3-diaxial interactions.

-

Diaxial Conformer: This conformation is highly unstable due to severe steric strain from multiple 1,3-diaxial interactions. This includes interactions between the axial methyl group and axial hydrogens, the axial propyl group and axial hydrogens, and a highly unfavorable 1,3-diaxial interaction between the methyl and propyl groups themselves.

The energy difference is substantial, and the equilibrium lies almost exclusively toward the diequatorial conformer.

trans-1-Methyl-3-propylcyclohexane

For the trans isomer, both chair conformations have one substituent in an axial position and the other in an equatorial position.

-

Conformer 1: Methyl group is axial, and the propyl group is equatorial. The steric strain is primarily due to the 1,3-diaxial interactions of the methyl group, contributing approximately 1.74 kcal/mol.

-

Conformer 2: Methyl group is equatorial, and the propyl group is axial. The steric strain is primarily due to the 1,3-diaxial interactions of the propyl group, contributing approximately 1.8 kcal/mol.

The conformer with the larger propyl group in the equatorial position (Conformer 1) is the more stable of the two.

Data Presentation

| Isomer | Conformation | Substituent Positions | Estimated Steric Strain (kcal/mol) | Relative Stability |

| cis | 1 | 1-Methyl (eq), 3-Propyl (eq) | ~0 | Most Stable |

| 2 | 1-Methyl (ax), 3-Propyl (ax) | > 3.54 + Me/Pr interaction | Least Stable | |

| trans | 1 | 1-Methyl (ax), 3-Propyl (eq) | ~1.74 | More Stable |

| 2 | 1-Methyl (eq), 3-Propyl (ax) | ~1.8 | Less Stable |

Note: The steric strain for the diaxial cis conformer is significantly higher than the sum of the individual A-values due to the direct 1,3-diaxial interaction between the methyl and propyl groups.

Experimental and Computational Protocols

Experimental Determination of Conformational Equilibria

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a primary experimental technique for determining the equilibrium constant between conformers.

Protocol Outline:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) or deuterated toluene).

-

Low-Temperature NMR: The sample is cooled within the NMR spectrometer to a temperature where the ring flip is slow on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial conformers.

-

Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer.

-

Equilibrium Constant (K) Calculation: The equilibrium constant is calculated from the ratio of the integrated signal areas.

-

Gibbs Free Energy (ΔG) Calculation: The free energy difference between the conformers is calculated using the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

Computational Modeling

Computational chemistry provides a powerful tool for predicting the relative stabilities of conformers.

Protocol Outline:

-

Structure Generation: The 3D structures of the different chair conformations of cis- and trans-1-Methyl-3-propylcyclohexane are generated.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Relative Energy Calculation: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria.

Conclusion

The conformational analysis of this compound is governed by the steric demands of the methyl and propyl substituents. For the cis isomer, the diequatorial conformation is overwhelmingly favored due to the severe steric penalties in the diaxial form. In the trans isomer, an equilibrium exists between two chair conformers, with a slight preference for the conformer where the larger propyl group occupies the equatorial position. The principles and methodologies outlined in this guide provide a robust framework for understanding and predicting the conformational behavior of this and similar disubstituted cyclohexane systems, which is a critical aspect of rational molecular design in drug discovery and development.

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-propylcyclohexane from Toluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust synthetic pathway for the preparation of 1-methyl-3-propylcyclohexane, a substituted cycloalkane, commencing from the readily available aromatic hydrocarbon, toluene (B28343). The described synthesis is a multi-step process involving a regioselective reduction, a crucial allylic alkylation, and a final saturation, designed to yield the target molecule with high fidelity. This guide includes detailed experimental protocols, tabulated quantitative data for each key reaction step, and visual diagrams to elucidate the process workflow and reaction mechanisms.

Synthetic Strategy Overview

The selected synthetic route leverages the power of dissolving metal reduction to overcome the inherent challenge of functionalizing the toluene ring at the meta position, which is not readily accessible through direct electrophilic substitution. The overall transformation is achieved in three principal stages:

-

Birch Reduction: Toluene is first subjected to a Birch reduction to selectively reduce the aromatic ring, forming 1-methyl-1,4-cyclohexadiene (B1585077). This step is critical as it sets up the appropriate olefinic structure for the subsequent regioselective alkylation.

-

Allylic Alkylation: The 1-methyl-1,4-cyclohexadiene intermediate is deprotonated at the doubly allylic position using a strong base to form a nucleophilic cyclohexadienyl anion. This anion is then alkylated with a propyl halide to introduce the required propyl group at the C-3 position.

-

Catalytic Hydrogenation: The final step involves the complete saturation of the remaining carbon-carbon double bonds in the substituted diene intermediate (3-propyl-1-methyl-1,4-cyclohexadiene) via catalytic hydrogenation to yield the desired this compound.

The logical flow of this synthetic pathway is illustrated in the diagram below.

Caption: Overall synthetic workflow from Toluene to this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key transformation. These protocols are based on established literature procedures for analogous reactions and are designed to be adaptable for laboratory-scale synthesis.

Step 1: Birch Reduction of Toluene

This procedure details the partial reduction of the aromatic ring of toluene to yield 1-methyl-1,4-cyclohexadiene. The reaction is conducted using an alkali metal, typically sodium or lithium, in liquid ammonia (B1221849) with an alcohol as a proton source.[1][2]

Reaction Mechanism: The Birch reduction proceeds via a well-established mechanism involving single electron transfer from the alkali metal to the aromatic ring, followed by protonation and further reduction.

Caption: Mechanism of the Birch reduction of Toluene.

Protocol:

-

Apparatus Setup: A three-necked round-bottom flask (1 L) is equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer. The system is maintained under a positive pressure of inert gas (e.g., Argon or Nitrogen).

-

Reaction Assembly: The flask is cooled to -78 °C in a dry ice/acetone bath. Approximately 400 mL of anhydrous liquid ammonia is condensed into the flask.

-

Reagent Addition: Toluene (e.g., 0.5 mol) is added to the liquid ammonia with stirring. Small, freshly cut pieces of sodium metal (e.g., 1.1 eq, 0.55 mol) are added portion-wise until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

Protonation: Anhydrous ethanol (B145695) (e.g., 1.2 eq, 0.6 mol) is added dropwise to the reaction mixture. The addition is continued until the blue color is discharged.

-

Work-up: The ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining residue is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 1-methyl-1,4-cyclohexadiene.

Step 2: Allylic Alkylation of 1-Methyl-1,4-cyclohexadiene

This crucial step involves the deprotonation of the diene at the doubly allylic position (C-3) to form a resonance-stabilized anion, which is subsequently trapped by an electrophile, 1-bromopropane. This protocol is adapted from a similar procedure for the alkylation of a Birch reduction product.[3]

Protocol:

-

Anion Formation: A solution of 1-methyl-1,4-cyclohexadiene (e.g., 0.4 mol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) is prepared in a three-necked flask under an inert atmosphere and cooled to -78 °C. A strong base such as n-butyllithium (n-BuLi) in hexanes (e.g., 1.1 eq, 0.44 mol) is added dropwise via syringe. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation.

-

Alkylation: 1-Bromopropane (e.g., 1.2 eq, 0.48 mol) is added dropwise to the solution of the cyclohexadienyl anion at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 3-propyl-1-methyl-1,4-cyclohexadiene, can be purified by vacuum distillation.

Step 3: Catalytic Hydrogenation

The final step is the complete reduction of the two double bonds in the substituted cyclohexadiene intermediate to afford the saturated target molecule. This is a standard procedure that typically proceeds with high yield.[4]

Protocol:

-

Catalyst and Substrate: To a solution of 3-propyl-1-methyl-1,4-cyclohexadiene (e.g., 0.3 mol) in a suitable solvent such as ethanol or ethyl acetate (B1210297) (300 mL) in a high-pressure reaction vessel (e.g., a Parr hydrogenator), a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-2 mol%) is added.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to approximately 50 psi. The mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated by rotary evaporation to yield this compound. The product is typically of high purity and may not require further purification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis. The yields are based on representative values reported in the literature for analogous transformations.

Table 1: Birch Reduction of Toluene

| Parameter | Value | Reference/Note |

|---|---|---|

| Starting Material | Toluene | - |

| Key Reagents | Sodium, Liquid NH₃, Ethanol | [1][2] |

| Reaction Temperature | -78 °C | Standard for liquid NH₃ |

| Typical Yield | 85 - 95% | Based on analogous reductions |

| Product | 1-Methyl-1,4-cyclohexadiene |[1] |

Table 2: Allylic Alkylation

| Parameter | Value | Reference/Note |

|---|---|---|

| Starting Material | 1-Methyl-1,4-cyclohexadiene | - |

| Key Reagents | n-Butyllithium, 1-Bromopropane | [3] |

| Reaction Temperature | -78 °C to Room Temp. | [3] |

| Typical Yield | 50 - 65% | Based on analogous alkylations[3] |

| Product | 3-Propyl-1-methyl-1,4-cyclohexadiene | - |

Table 3: Catalytic Hydrogenation

| Parameter | Value | Reference/Note |

|---|---|---|

| Starting Material | 3-Propyl-1-methyl-1,4-cyclohexadiene | - |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Standard hydrogenation catalyst |

| Hydrogen Pressure | ~50 psi | Typical pressure |

| Reaction Temperature | Room Temperature | Mild conditions |

| Typical Yield | >95% (often quantitative) | Standard for diene hydrogenation |

| Product | this compound | - |

References

IUPAC nomenclature of disubstituted cyclohexanes

An In-Depth Technical Guide to the IUPAC Nomenclature of Disubstituted Cyclohexanes

Introduction

The precise and unambiguous naming of chemical compounds is fundamental for effective communication and collaboration in the scientific community, particularly in the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for the nomenclature of organic compounds, ensuring that a chemical name corresponds to a single, unique structure. This guide provides a comprehensive overview of the IUPAC nomenclature for disubstituted cyclohexanes, a common structural motif in many biologically active molecules. We will delve into the core principles of naming, including the designation of stereochemistry, the numbering of the cyclohexane (B81311) ring, and the prioritization of substituents. Furthermore, this guide will outline key experimental protocols for the determination of stereochemistry and present quantitative data in a clear, tabular format.

Core Principles of IUPAC Nomenclature for Cyclohexanes

The systematic naming of a disubstituted cyclohexane follows a hierarchical set of rules. The primary components of the name include:

-

Parent Hydride: For the compounds discussed, the parent hydride is "cyclohexane."

-

Substituents: The two groups attached to the cyclohexane ring are identified and named.

-

Locants: Numbers are used to indicate the positions of the substituents on the ring.

-

Stereochemical Descriptors: Prefixes such as cis- and trans- are used to define the relative spatial orientation of the substituents.

Numbering the Cyclohexane Ring

The numbering of the carbon atoms in a disubstituted cyclohexane ring is a critical step in assigning the correct IUPAC name. The process is governed by the following rules, applied in order:

-

Lowest Locants for Substituents: The ring is numbered to assign the lowest possible numbers to the substituents. This is achieved by starting the numbering at one of the substituted carbons and proceeding in the direction that gives the lower number to the second substituent.[1]

-

Alphabetical Order: If there is a choice in numbering after applying the lowest locant rule, the substituent that comes first alphabetically is assigned the lower number.[1][2] It is important to note that prefixes like "di-", "tri-", and "tert-" are generally ignored when alphabetizing, while "iso-" and "neo-" are considered part of the substituent name.[2]

Prioritization of Functional Groups

When the substituents on the cyclohexane ring are different functional groups, their priority determines the principal functional group, which may alter the suffix of the parent name. However, for the scope of this guide focusing on disubstituted cyclohexanes with common alkyl or halo substituents, the parent name remains "cyclohexane." For more complex cases involving functional groups that take precedence over alkanes, a priority system is used.[3][4]

Table 1: Priority of Common Functional Groups in IUPAC Nomenclature

| Priority | Functional Group Class | Suffix (if principal group) | Prefix (if substituent) |

| High | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Aldehydes | -al | formyl- or oxo- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Amines | -amine | amino- | |

| Alkenes | -ene | - | |

| Alkynes | -yne | - | |

| Low | Alkanes | -ane | - |

| Ethers | - | alkoxy- | |

| Halides | - | halo- |

This table provides a simplified overview. For a comprehensive list, refer to the IUPAC Blue Book.[5]

Stereochemistry: Cis-Trans Isomerism

Disubstituted cyclohexanes can exist as stereoisomers, specifically geometric isomers, which are designated by the prefixes cis- and trans-.[3]

-

cis- : The two substituents are on the same side of the ring (both pointing up or both pointing down).[6]

-

trans- : The two substituents are on opposite sides of the ring (one pointing up and one pointing down).[6]

These prefixes are placed at the beginning of the IUPAC name, followed by a hyphen.

Logical Flow for Naming Disubstituted Cyclohexanes

The following diagram illustrates the decision-making process for assigning the IUPAC name to a disubstituted cyclohexane.

Caption: Flowchart for the .

Experimental Protocols for Stereochemical Determination

The determination of the cis or trans configuration of a disubstituted cyclohexane is crucial for its correct naming and for understanding its chemical and biological properties. The primary experimental techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) NMR, is a powerful tool for elucidating the stereochemistry of disubstituted cyclohexanes in solution.[7] The key parameters used are the coupling constants (³J) between adjacent protons.

Methodology:

-

Sample Preparation: A solution of the purified disubstituted cyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) may be necessary to assign proton and carbon signals.[7]

-

Analysis of Coupling Constants: The magnitude of the vicinal coupling constant (³J(H,H)) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[7]

-

Trans-isomers: In the more stable diequatorial conformation of a trans-1,2-disubstituted cyclohexane, the relationship between adjacent methine protons is often axial-axial, leading to a large coupling constant (typically 8-13 Hz). In the diaxial conformation, the coupling would also be large.

-

Cis-isomers: In a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial. This results in axial-equatorial and equatorial-equatorial couplings for the adjacent methine protons, which are significantly smaller (typically 2-5 Hz).[8]

-

-

Chemical Shifts: The chemical shifts of the protons can also provide clues about their axial or equatorial environment, with axial protons generally being more shielded (appearing at a lower chemical shift) than their equatorial counterparts.[8]

Table 2: Typical ¹H NMR Coupling Constants for Vicinal Protons in Cyclohexane Rings

| Proton Relationship | Dihedral Angle (approx.) | Typical Coupling Constant (³J) |

| axial-axial | 180° | 8 - 13 Hz |

| axial-equatorial | 60° | 2 - 5 Hz |

| equatorial-equatorial | 60° | 2 - 5 Hz |

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers and the relative stereochemistry of substituents.[9]

Methodology:

-

Crystallization: A single crystal of the disubstituted cyclohexane of suitable size and quality must be grown. This is often the most challenging step and involves slowly precipitating the compound from a supersaturated solution.[9]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[10]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.[11]

-

Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, which unequivocally establish the cis or trans relationship of the substituents.

The workflow for a typical X-ray crystallographic analysis is depicted below.

Caption: Workflow for the determination of molecular structure via X-ray crystallography.

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are indispensable for scientists in research and development. For disubstituted cyclohexanes, the key principles involve the correct numbering of the ring to provide the lowest possible locants to the substituents, with alphabetical order used as a tie-breaker, and the accurate assignment of cis or trans stereochemical descriptors. Experimental techniques such as NMR spectroscopy and X-ray crystallography provide the definitive data required to establish the stereochemistry of these molecules. Adherence to these systematic naming conventions ensures clarity and prevents ambiguity in scientific communication.

References

- 1. 4.1 Naming Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Blue Book chapter P-4 [iupac.qmul.ac.uk]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1-Methyl-3-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, conformational analysis, and physicochemical properties of 1-Methyl-3-propylcyclohexane. It includes detailed, illustrative experimental protocols for its synthesis and analysis, designed to be a valuable resource for professionals in chemistry and drug development.

Core Molecular Identity

This compound is a saturated alicyclic hydrocarbon. As a disubstituted cyclohexane (B81311), its structure presents complexities in both stereoisomerism and three-dimensional conformation, which are critical to its chemical and physical behavior.

-

IUPAC Name: this compound[2]

-

CAS Numbers:

Stereoisomerism and Conformational Analysis

The spatial arrangement of the methyl and propyl groups on the cyclohexane ring gives rise to distinct stereoisomers and conformational preferences that dictate the molecule's stability and reactivity.

Cis/Trans Isomerism

This compound exists as two geometric isomers: cis and trans. In the cis isomer, both the methyl and propyl groups are on the same face of the cyclohexane ring (both pointing up or both pointing down). In the trans isomer, they are on opposite faces (one up, one down).

Chair Conformations and Stability

The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation to minimize angular and torsional strain. Each carbon in the chair has one axial position (perpendicular to the ring's plane) and one equatorial position (in the plane of the ring). The substituents (methyl and propyl groups) can occupy either of these positions.

The stability of a given conformation is primarily determined by steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur when non-hydrogen substituents occupy axial positions.[9][10] Larger, bulkier groups cause more significant steric strain in the axial position. Therefore, the most stable conformation is the one that places the maximum number of bulky substituents in the more spacious equatorial positions.[10][11] The propyl group is sterically bulkier than the methyl group.

trans-1-Methyl-3-propylcyclohexane: The trans isomer can exist in two chair conformations that interconvert via a "ring flip." In one conformation, both the methyl and propyl groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformation is significantly more stable as it completely avoids 1,3-diaxial interactions.[9]

cis-1-Methyl-3-propylcyclohexane: For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. A ring flip converts the axial group to equatorial and vice versa. The equilibrium will favor the conformation where the larger propyl group occupies the equatorial position to minimize steric strain, while the smaller methyl group occupies the axial position.[10]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀ | [1][2][3] |

| Molecular Weight | 140.27 g/mol | [1][2][4] |

| Boiling Point | 164.5 °C (at 760 mmHg) | [1] |

| Density | 0.777 g/cm³ | [1] |

| Flash Point | 47.7 °C | [1] |

| Refractive Index | 1.426 | [1] |

| LogP (Octanol/Water) | 3.61280 | [1] |

Spectroscopic data, including ¹³C NMR, ¹H NMR, and Mass Spectrometry (GC-MS), are available for this compound and its isomers in databases such as the NIST Chemistry WebBook and PubChem.[2][3] This data is essential for structural confirmation and purity analysis.

Experimental Protocols

Proposed Synthesis Pathway

A logical and common method for synthesizing 1,3-dialkylcyclohexanes is a two-step process: Friedel-Crafts alkylation of an aromatic ring followed by catalytic hydrogenation.

Protocol: Synthesis via Friedel-Crafts Alkylation and Hydrogenation

This protocol describes the synthesis of propylcyclohexane from benzene. A similar procedure using toluene (B28343) as the starting material would yield a mixture containing this compound.

Step 1: Friedel-Crafts Alkylation of Benzene to Propylbenzene [8][12]

-

Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂).

-

Reagents: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 0.15 mol). Add 50 mL of dry benzene (excess).

-

Reaction: Cool the flask in an ice bath. Slowly add 1-chloropropane (B146392) (0.1 mol) dropwise from an addition funnel over 30 minutes with vigorous stirring.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to a reflux of approximately 50-60°C for 2 hours.

-

Workup: Cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by adding 50 mL of cold water, followed by 50 mL of 1M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% NaHCO₃ solution, and finally 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene solvent by rotary evaporation. The crude propylbenzene can be purified by fractional distillation.

Step 2: Catalytic Hydrogenation of Propylbenzene [13]

-

Setup: Place the purified propylbenzene (0.05 mol) and 50 mL of a suitable solvent (e.g., isopropanol (B130326) or ethanol) into a high-pressure hydrogenation vessel (Parr apparatus).

-

Catalyst: Carefully add a catalytic amount of 5% Rhodium on Carbon (Rh/C) or Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 4 bar.[13] Heat the vessel to 50°C while stirring vigorously.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Workup: Cool the vessel, carefully vent the excess hydrogen, and purge with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent by rotary evaporation to yield the final product, which can be further purified by distillation if necessary.

Analytical Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [4][7]

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[4] Transfer the solution to a 1.5 mL glass autosampler vial.

-

Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Parameters (Illustrative):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 5 min).[9]

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.[9]

-

Source Temperature: 230°C.

-

Scan Mode: Full scan from m/z 40 to 300.

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to library data (e.g., NIST).

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis [14][15]

-

Sample Preparation: For a ¹H NMR spectrum, dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[15] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.

-

Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

-

Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL) to be within the active region of the spectrometer's coil.[3]

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Acquire the spectrum according to standard instrument procedures, ensuring proper locking and shimming on the deuterated solvent signal.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Conclusion

The molecular structure of this compound is defined by its cis/trans isomerism and the dynamic equilibrium between its chair conformations. The steric demands of the propyl group are the dominant factor in determining the most stable three-dimensional arrangement for both isomers, favoring conformations that place this bulky group in an equatorial position to minimize destabilizing 1,3-diaxial interactions. A thorough understanding of these structural nuances, verified through standard analytical techniques, is fundamental for predicting its physical properties and chemical reactivity in advanced research and development applications.

References

- 1. mdpi.com [mdpi.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. uoguelph.ca [uoguelph.ca]

- 5. depts.washington.edu [depts.washington.edu]

- 6. CHE 332 Problem Set 2 Discuss the Limitations of the Friedel-Crafts al.. [askfilo.com]

- 7. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Friedel-Crafts Alkylation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mt.com [mt.com]

- 13. Mechanistic origins of accelerated hydrogenation of mixed alkylaromatics by synchronised adsorption over Rh/SiO 2 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00032J [pubs.rsc.org]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Thermodynamic Properties of 1-Methyl-3-propylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Methyl-3-propylcyclohexane, a substituted cycloalkane. The information presented herein is curated for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and illustrates the workflow for property determination.

Core Thermodynamic Data

The thermodynamic properties of this compound are influenced by its isomeric form, primarily the cis and trans configurations of the methyl and propyl substituents on the cyclohexane (B81311) ring. The following tables present critically evaluated data for various thermodynamic parameters.

Table 1: General and Physical Properties

| Property | Value | Units | Isomer |

| Molecular Formula | C₁₀H₂₀ | - | Both |

| Molecular Weight | 140.2658 | g/mol | Both |

| CAS Registry Number | 4291-80-9 | - | Mixture |

| CAS Registry Number | 42806-75-7 | - | cis |

| CAS Registry Number | 34522-19-5 | - | trans |

| Normal Boiling Point | 441.8 | K | cis (Uncertainty ± 2 K)[1] |

Table 2: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | Phase | Isomer |

| Enthalpy of Formation (ΔfH°) | Not Available | kJ/mol | Gas | cis/trans |

| Gibbs Free Energy of Formation (ΔfG°) | Not Available | kJ/mol | Gas | cis/trans |

Table 3: Heat Capacity, Enthalpy, and Entropy (Ideal Gas)

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Molar Enthalpy (H) (kJ/mol) | Molar Entropy (S) (J/mol·K) |

| 200 | Not Available | Not Available | Not Available |

| 298.15 | Not Available | Not Available | Not Available |

| 500 | Not Available | Not Available | Not Available |

| 1000 | Not Available | Not Available | Not Available |

Table 4: Properties of the Liquid Phase in Equilibrium with Gas

| Property | Temperature Range (K) |

| Entropy | 250 - 630[2] |

| Enthalpy | 250 - 630[2] |

| Density | 200 - 643[2] |

| Viscosity | 270 - 640[2] |

| Thermal Conductivity | 200 - 570[2] |

Note: The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for these properties over the specified temperature ranges.[2] Specific values at discrete temperatures require access to the subscription database.

Experimental and Computational Protocols

The determination of the thermodynamic properties of compounds like this compound involves a combination of experimental measurements and computational modeling.

Experimental Methodologies

1. Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of formation of liquid hydrocarbons is often derived from their enthalpy of combustion, which can be determined with high precision using an oxygen bomb calorimeter.

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured. The heat of combustion is calculated by calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid.[3][4]

-

Apparatus: The setup consists of a high-pressure stainless steel bomb, a calorimeter bucket with a known quantity of water, a stirrer, an insulating jacket, and a high-precision thermometer.[3]

-

Procedure:

-

A weighed pellet or liquid sample is placed in a crucible within the bomb.[5][6]

-

A fuse wire is connected to electrodes, with the wire in contact with the sample.[5][6]

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6]

-

The bomb is submerged in the calorimeter's water bath, and the initial temperature is recorded after thermal equilibrium is reached.[5]

-

The sample is ignited by passing an electric current through the fuse wire.[6]

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[6]

-

Corrections are applied for the heat released by the ignition wire and for the formation of acids (e.g., nitric acid from residual nitrogen) to determine the total energy change for the combustion of the sample.[3]

-

The enthalpy of combustion is then calculated from this energy change.

-

2. Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7][8]

-

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[8][9] This difference in heat flow is proportional to the sample's heat capacity.[9]

-

Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders (one for the sample and one for an empty reference pan), temperature sensors, and a control system to manage the heating/cooling rate.[10]

-

Procedure:

-

A baseline is established by running the DSC with two empty crucibles to measure any instrumental asymmetry.[10]

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample crucible and heated at a constant rate (e.g., 20 °C/min) over the desired temperature range.[7]

-

The sample of this compound is weighed into a crucible, which is then hermetically sealed.[7]

-

The sample is subjected to the same temperature program as the standard.[7]

-

The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the standard and the baseline.[11]

-

Computational Methodologies

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially when experimental data is scarce.

1. Ab Initio Quantum Chemistry Methods

High-level ab initio calculations can provide accurate predictions of gas-phase enthalpies of formation.

-

Principle: These methods solve the electronic Schrödinger equation to determine the total electronic energy of the molecule. The enthalpy of formation is then calculated using the atomization energy method or isodesmic reactions.[12][13]

-

Methodology:

-

The 3D molecular geometry of the cis and trans isomers of this compound is optimized using a reliable method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[14]

-

Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[13]

-

Single-point energy calculations are then performed using more accurate composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS-QB3) theories.[12][14] These methods are designed to approximate the results of very high-level calculations at a lower computational cost.

-

The standard enthalpy of formation at 298.15 K is then derived from the computed total energies.

-

Visualization of Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the determination of thermodynamic properties, encompassing both experimental and computational approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs [mdpi.com]

- 3. scimed.co.uk [scimed.co.uk]

- 4. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 5. web.williams.edu [web.williams.edu]

- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. repository.tudelft.nl [repository.tudelft.nl]

- 12. researchgate.net [researchgate.net]

- 13. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to 1-Methyl-3-propylcyclohexane

This technical guide provides a comprehensive overview of 1-Methyl-3-propylcyclohexane, including its chemical identifiers, physicochemical properties, and general experimental considerations. This document is intended for researchers, scientists, and professionals in drug development who may encounter or be interested in this molecule.

Chemical Identifiers and Nomenclature

This compound is a disubstituted cycloalkane. The naming and identification of this compound are crucial for accurate documentation and research. According to IUPAC nomenclature rules, substituents on a cycloalkane ring are numbered to give the lowest possible locants, and they are listed alphabetically. Therefore, the methyl group is assigned to position 1, and the propyl group to position 3.

The compound exists as two geometric isomers: cis-1-Methyl-3-propylcyclohexane and trans-1-Methyl-3-propylcyclohexane, depending on the orientation of the methyl and propyl groups relative to the plane of the cyclohexane (B81311) ring. Each of these isomers also has enantiomers due to the presence of chiral centers.

Below is a summary of the key identifiers for this compound and its isomers.

| Identifier | This compound (mixture) | cis-1-Methyl-3-propylcyclohexane | trans-1-Methyl-3-propylcyclohexane |

| CAS Number | 4291-80-9 | 42806-75-7 | 34522-19-5 |

| IUPAC Name | This compound | cis-1-methyl-3-propylcyclohexane | trans-1-methyl-3-propylcyclohexane |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.2658 g/mol |

| InChI | InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 | InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10+ | InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10- |

| InChIKey | HFHJBWYDQAWSIA-UHFFFAOYSA-N | HFHJBWYDQAWSIA-VHSXEESVSA-N | HFHJBWYDQAWSIA-UWVGGRQHSA-N |

| Canonical SMILES | CCCC1CCCC(C1)C | CCCC1CCCC(C1)C | CCCC1CCCC(C1)C |

| PubChem CID | 138178 | 154071124 | - |

| DSSTox Substance ID | DTXSID30871068 | DTXSID501025709 | - |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Reference |

| Density | 0.777 g/cm³ | |

| Boiling Point | 164.5 °C at 760 mmHg | |

| Flash Point | 47.7 °C | |

| LogP | 3.61280 | |

| Index of Refraction | 1.426 |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the searched literature, this section provides generalized methodologies for the synthesis and analysis of similar alkyl-substituted cyclohexanes. These protocols can be adapted by researchers for their specific needs.

General Synthesis of 1,3-Disubstituted Cyclohexanes

A common approach for the synthesis of 1,3-disubstituted cyclohexanes involves the modification of a pre-existing cyclohexane ring. One possible route is the Grignard reaction with a substituted cyclohexanone.

Example Protocol: Synthesis of this compound

-

Step 1: Grignard Reagent Formation: Prepare propylmagnesium bromide by reacting 1-bromopropane (B46711) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Step 2: Grignard Reaction: Add 3-methylcyclohexanone (B152366) dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Step 3: Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Dehydration: The resulting tertiary alcohol is dehydrated using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield a mixture of 1-methyl-3-propylcyclohexene and 1-methyl-5-propylcyclohexene.

-

Step 5: Hydrogenation: The mixture of alkenes is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

-

Step 6: Purification: The final product is purified by fractional distillation or column chromatography to separate the cis and trans isomers.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For this compound, GC can be used to separate the cis and trans isomers, and MS can provide information about their molecular weight and fragmentation patterns for structural confirmation.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating the isomers.

-

Oven Program: A temperature gradient can be optimized to achieve good separation. For example, starting at 50 °C and ramping up to 250 °C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrum will show the molecular ion peak (m/z 140) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring and the alkyl substituents will confirm the connectivity. The stereochemistry (cis or trans) can often be determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY.

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.

Biological Activity and Toxicological Profile